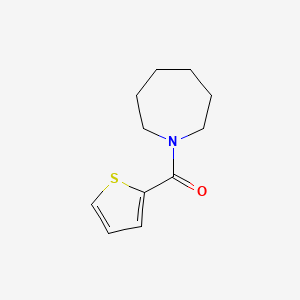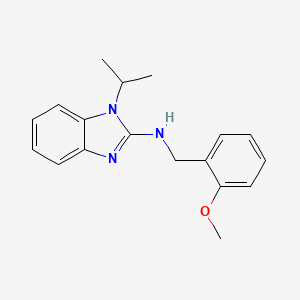![molecular formula C18H22N2O4 B5733767 2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)
2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FDP is a derivative of cyclohexanedione and piperazine, with a furan ring attached to the piperazine nitrogen.
Mécanisme D'action
The mechanism of action of FDP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. FDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FDP has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
FDP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FDP has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, FDP has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FDP is its versatility in various research fields. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it a valuable tool for researchers. However, one of the limitations of FDP is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on FDP. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine its specificity and sensitivity for detecting amyloid-beta plaques in the brain. Another area of interest is its potential use in combination with other drugs for the treatment of cancer and viral infections. Finally, more studies are needed to fully understand the mechanism of action of FDP and its potential applications in various research fields.
Conclusion:
In conclusion, FDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of FDP involves the reaction of 2,4-pentanedione, piperazine, and furfural in the presence of a catalyst. FDP has been extensively studied for its potential applications in medicinal chemistry and pharmacology, and has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. FDP has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of FDP and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of FDP involves the reaction of 2,4-pentanedione, piperazine, and furfural in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, a Michael addition reaction. The resulting product is a yellow crystalline solid with a melting point of 180-182°C.
Applications De Recherche Scientifique
FDP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. FDP has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it selectively binds to amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2)10-14(21)13(15(22)11-18)12-19-5-7-20(8-6-19)17(23)16-4-3-9-24-16/h3-4,9,12H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIFOZICXBXELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5521390 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)


![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)



![ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5733781.png)
